molecular formula C16H16ClN5O3S B2494079 N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897454-00-1

N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2494079
CAS No.: 897454-00-1
M. Wt: 393.85
InChI Key: VNKRWZDIRHVTNH-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide” is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide” can be achieved through a multi-step process:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chloroaniline, undergoes acylation with acetic anhydride to form N-(3-chlorophenyl)acetamide.

    Synthesis of the Purine Derivative: The purine derivative can be synthesized from the reaction of theobromine with appropriate alkylating agents to introduce the trimethyl groups.

    Coupling Reaction: The final step involves the coupling of the N-(3-chlorophenyl)acetamide with the purine derivative through a sulfanyl linkage, typically using thiolating agents such as thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may serve as a probe to study enzyme interactions and protein-ligand binding due to its complex structure.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials with unique properties, such as conductive polymers or nanomaterials.

Mechanism of Action

The mechanism by which “N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or nucleic acid-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)acetamide: Lacks the purine and sulfanyl groups, making it less complex.

    Theobromine: A purine derivative without the chlorophenyl and sulfanyl groups.

    Thiourea: Contains the sulfanyl group but lacks the purine and chlorophenyl groups.

Uniqueness

The uniqueness of “N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide” lies in its combination of a chlorophenyl group, a purine derivative, and a sulfanyl linkage

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-5-9(17)7-10/h4-7H,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKRWZDIRHVTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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